![molecular formula C6H10O3 B158675 Ethyl 4-oxobutanoate CAS No. 10138-10-0](/img/structure/B158675.png)
Ethyl 4-oxobutanoate
Overview
Description
Ethyl 4-oxobutanoate, also known as ethyl succinyl chloride, is a chemical compound with the molecular formula C6H10O3 . It has a molecular weight of 130.14 . It is a liquid in its physical form .
Synthesis Analysis
This compound can be synthesized through various chemical reactions. For instance, a NaH-promoted cycloaddition between azadienes and ethyl 4-bromo-3-oxobutanoate can yield a series of benzindenoazepines .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C6H10O3/c1-2-9-6(8)4-3-5-7/h5H,2-4H2,1H3 .
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can participate in a Knoevenagel condensation with aromatic aldehydes . This reaction can yield ethyl 2-chloroacetyl-3-arylpropenoates .
Physical And Chemical Properties Analysis
This compound is a liquid with a density of 1.0±0.1 g/cm3 . It has a boiling point of 183.1±23.0 °C at 760 mmHg . The vapour pressure of this compound is 0.8±0.3 mmHg at 25°C . It has a molar refractivity of 31.8±0.3 cm3 .
Scientific Research Applications
Versatile Intermediate in Organic Synthesis : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a derivative of ethyl 4-oxobutanoate, is a highly versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. It is particularly useful in rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, enabling the production of various heterocycles like trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines (Honey et al., 2012).
Synthesis and Structure Analysis : this compound derivatives have been synthesized using the Knoevenagel condensation reaction, with their structures characterized by methods like NMR, Mass spectra, and X-ray diffraction. These derivatives demonstrate interesting crystal structures and have been analyzed for properties like antimicrobial activities (Kariyappa et al., 2016; Kumar et al., 2016).
Antioxidant Properties : Derivatives of this compound, particularly those involving 4-hydroxycoumarin, have been studied for their antioxidant properties. These compounds have shown significant activity in various antioxidant assays (Stanchev et al., 2009).
Growth-Regulating Activity in Agriculture : Certain 4-hydroxycoumarin derivatives, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, have been tested for growth-regulating activity on plants like soybeans. These studies are significant for understanding the impact of such compounds on plant growth and development (Stanchev et al., 2010).
Bioreduction in Biocatalysis : this compound derivatives have been a subject of biocatalysis research, with studies focusing on their reduction to various compounds using different microorganisms. This research is crucial for developing environmentally friendly and efficient methods for producing chemical intermediates (Xu et al., 2006; Zhang et al., 2008).
Safety and Hazards
Ethyl 4-oxobutanoate can cause severe skin burns and eye damage . It may cause respiratory irritation and is toxic if swallowed or in contact with skin . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are advised .
Mechanism of Action
Target of Action
Ethyl 4-oxobutanoate, also known as ethyl 3-formylpropionate , is a carboxylic ester obtained by the formal condensation of the carboxy group of succinic semialdehyde with ethanol . It primarily targets enzymes such as carbonyl reductase (CgCR) and glucose dehydrogenase (GDH) . These enzymes play a crucial role in the biotransformation of this compound into other compounds .
Mode of Action
The compound interacts with its targets through a process known as bioreduction . This process involves the highly stereoselective reduction of this compound under mild conditions . The enolate ion of this compound acts as a nucleophile and reacts with an electrophilic alkyl halide in an SN2 reaction, displacing the leaving group by backside attack .
Biochemical Pathways
The bioreduction of this compound leads to the formation of optically active ®-ethyl 4-chloro-3-hydroxybutyrate (®-CHBE) . This compound is a useful chiral building block for the synthesis of pharmaceuticals . The process involves the transformation of this compound into ®-CHBE via a highly efficient bioreduction process .
Result of Action
The result of the action of this compound is the production of ®-CHBE . This compound is a key chiral precursor of enantiopure intermediates for synthesizing cholesterol-lowering hydroxymethylglutaryl-CoA reductase inhibitors .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . For instance, at pH 7.0 and 30 °C, the kinetic constants Km and kcat of this compound were found to be 20.9 mM and 56.1 s−1, respectively . Additionally, the presence of certain substances, such as Ni2+ and glucose, can enhance the bioreduction process .
properties
IUPAC Name |
ethyl 4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-9-6(8)4-3-5-7/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMPHCGACBODIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143879 | |
Record name | Ethyl 4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10138-10-0 | |
Record name | Butanoic acid, 4-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10138-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-oxobutanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 4-OXOBUTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0592D2Y8Z0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ethyl 4-oxobutanoate interact with Saccharomyces fermentati, and what are the downstream effects?
A1: While the exact mechanism of interaction isn't detailed in the provided research [, ], we know that Saccharomyces fermentati, a yeast species commonly used in fermentation processes, metabolizes this compound when grown as a film on a simulated sherry medium []. This metabolic process results in the production of various compounds, including diethyl succinate, ethyl 4-hydroxybutanoate, and 4-hydroxybutanoic acid lactone. Additionally, the yeast produces 2-phenylethanol, 2- and 3-methylbutanol, and trace amounts of other unidentified compounds []. This metabolic transformation highlights the yeast's ability to modify and utilize this compound as a substrate.
Q2: What is the structural characterization of this compound?
A2: Although the provided research [, ] doesn't explicitly detail the spectroscopic data for this compound, its molecular formula is C6H10O3, and its molecular weight is 130.14 g/mol. The compound is an ethyl ester with a ketone functional group on the butyrate chain.
Q3: Are there any analytical methods mentioned in the research used to study this compound and its metabolites?
A3: Yes, the research highlights the use of gas chromatography coupled with various detection techniques to analyze this compound and its metabolites []. Researchers used gas chromatography retention times to initially identify the compounds. Further structural confirmation was achieved using infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS) []. These analytical techniques showcase a comprehensive approach to characterizing the metabolic products.
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